![molecular formula C15H17NO B14134977 2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol CAS No. 15496-39-6](/img/structure/B14134977.png)
2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol is an organic compound with a complex structure that includes a phenyl group, a methylamino group, and a benzenemethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol typically involves the reaction of benzyl chloride with methylamine, followed by a reduction step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium on carbon
Nucleophiles: Halides, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antivirulence properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and virulence gene expression . The compound’s ability to modulate these pathways makes it a promising candidate for further research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Methylamino)methyl]phenol: Shares a similar structure but lacks the benzenemethanol moiety.
2-(Methylamino)ethanol: Contains a simpler structure with an ethanol group instead of the phenyl and benzenemethanol groups.
Uniqueness
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol is unique due to its complex structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
15496-39-6 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
[2-(methylaminomethyl)phenyl]-phenylmethanol |
InChI |
InChI=1S/C15H17NO/c1-16-11-13-9-5-6-10-14(13)15(17)12-7-3-2-4-8-12/h2-10,15-17H,11H2,1H3 |
InChI-Schlüssel |
OOJAOGKXAKBVSY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=CC=C1C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B14134922.png)
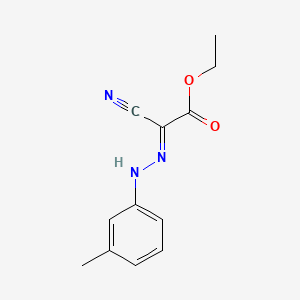
![Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14134931.png)
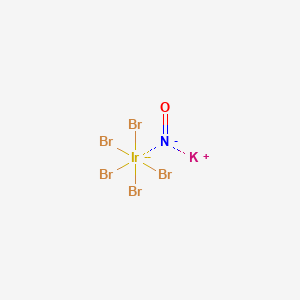
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B14134940.png)
![(5R,8S,9S,12R,17R,18S,21S,24S,27R)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B14134954.png)
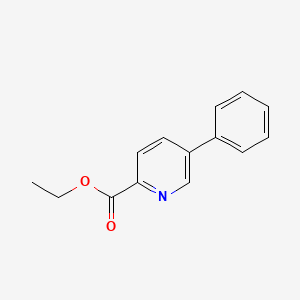

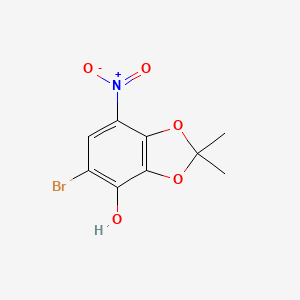
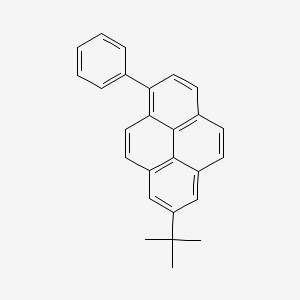
![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
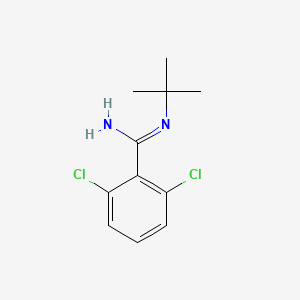
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)
